![molecular formula C12H21NO4 B1528918 Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate CAS No. 1356164-00-5](/img/structure/B1528918.png)
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate
Overview
Description
“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a chemical compound with the molecular formula C12H21NO4 . It has a molecular weight of 243.3 g/mol . The IUPAC name for this compound is pent-4-en-1-yl (tert-butoxycarbonyl)glycinate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate” is a liquid at room temperature . More detailed physical and chemical properties, such as boiling point or solubility, were not available in the resources I found.Scientific Research Applications
Peptide Synthesis and Modification
A study by Matt and Seebach (1998) discusses the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues. This research demonstrates the preparation and modification of peptides through C-alkylation, employing mildly basic conditions to yield products with excellent average yields. The method facilitates the incorporation of alkylated aminomalonic acid residues into peptides, offering a valuable tool for peptide backbone modification (Thomas Matt, Dieter Seebach, 1998).
Polymer Science
Gao, Sanda, and Masuda (2003) explored the synthesis and properties of amino acid-based polyacetylenes. Their work involved the polymerization of novel amino acid-derived acetylene monomers, highlighting the significant potential of these compounds in creating polymers with unique properties, such as large specific rotations and helical conformations. This study underscores the importance of such derivatives in designing and synthesizing new polymeric materials with specific chiroptical properties (Guangzheng Gao, F. Sanda, T. Masuda, 2003).
Organic Synthesis Applications
Research by Imamoto, Tamura, Zhang, Horiuchi, Sugiya, Yoshida, Yanagisawa, and Gridnev (2012) on P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation illustrates the utility of tert-butylmethylphosphino groups in catalysis. These ligands, derived from tert-butyl and methylphosphino groups, showcase high enantioselectivities and catalytic activities in the hydrogenation of functionalized alkenes. Their application points to the broader relevance of tert-butyl derivatives in facilitating efficient and selective chemical transformations (T. Imamoto et al., 2012).
Safety And Hazards
properties
IUPAC Name |
pent-4-enyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-16-10(14)9-13-11(15)17-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMWXTURFKINAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)OCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pent-4-en-1-yl 2-{[(tert-butoxy)carbonyl]amino}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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